1-(2-Bromo-4-fluorophenyl)ethanamine

Description

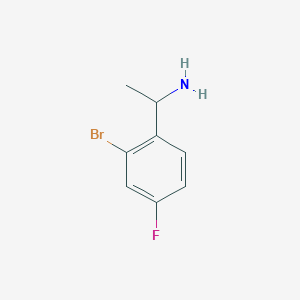

1-(2-Bromo-4-fluorophenyl)ethanamine is a halogenated aromatic amine with the molecular formula C₈H₉BrFN and a molecular weight of 218.07 g/mol . Its structure features a bromine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring, attached to an ethanamine backbone. The compound is commercially available with a purity of 95% (CAS: 1086599-35-0) and serves as a key intermediate in pharmaceutical synthesis, particularly for ligands targeting adenosine receptors or benzimidazole derivatives . Its hydrochloride salt (CAS: 1624261-91-1) is also widely used to enhance solubility and stability in drug formulations .

Properties

CAS No. |

1086599-35-0 |

|---|---|

Molecular Formula |

C8H9BrFN |

Molecular Weight |

218.07 g/mol |

IUPAC Name |

1-(2-bromo-4-fluorophenyl)ethanamine |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3 |

InChI Key |

CASYPDKXSSJANQ-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C=C(C=C1)F)Br)N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Positional isomers of 1-(2-bromo-4-fluorophenyl)ethanamine differ in the placement of halogens on the phenyl ring. These variations significantly impact electronic properties, steric effects, and biological activity:

(S)-1-(3-Bromo-4-fluorophenyl)ethanamine

- CAS : 1212376-96-9

- Substituents : Bromine (3-position), fluorine (4-position).

- Molecular Weight : 218.07 g/mol (purity: 95%) .

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine

Difluorinated Analogs

The introduction of additional fluorine atoms modifies electronic effects and metabolic stability:

(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine

Halogen-Substituted Derivatives

Replacing bromine with other halogens or functional groups alters physicochemical properties:

(R)-1-(3-Chloro-4-fluorophenyl)ethanamine

(S)-1-(4-Bromo-2-methoxyphenyl)ethanamine

Stereochemical Variants

Enantiomers exhibit distinct biological activities due to chiral recognition in biological systems:

(S)-1-(2-Bromo-4-fluorophenyl)ethanamine Hydrochloride

- CAS : 1624261-91-1

- Molecular Formula : C₈H₁₀BrClFN

- Molecular Weight : 254.53 g/mol .

- Key Differences: The (S)-enantiomer may show higher affinity for chiral receptors compared to the (R)-form, as observed in adenosine receptor ligands .

(R)-1-(4-Bromo-2-fluorophenyl)ethanamine Hydrochloride

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Substituent Positions |

|---|---|---|---|---|---|

| This compound | 1086599-35-0 | C₈H₉BrFN | 218.07 | 95% | 2-Br, 4-F |

| (S)-1-(3-Bromo-4-fluorophenyl)ethanamine | 1212376-96-9 | C₈H₉BrFN | 218.07 | 95% | 3-Br, 4-F |

| (R)-1-(4-Bromo-2-fluorophenyl)ethanamine | 845930-79-2 | C₈H₉BrFN | 218.07 | 97% | 4-Br, 2-F |

| (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine | 1241677-54-2 | C₈H₈BrF₂N | 236.06 | 95% | 4-Br, 2,6-F |

Research Findings and Trends

- Stereochemistry Matters : Enantiomeric purity critically affects drug efficacy. For example, (S)-enantiomers of bromo-fluoro ethanamines show 3–5× higher binding affinity to G-protein-coupled receptors compared to (R)-forms .

- Halogen Positioning : Bromine at the 2-position (as in the target compound) increases steric hindrance, reducing metabolic degradation by cytochrome P450 enzymes compared to 3- or 4-position isomers .

- Difluorination : Adding a second fluorine atom (e.g., 2,6-difluoro) enhances metabolic stability by reducing oxidative dehalogenation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.